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  • Product: Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
  • CAS: 13602-95-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a synthetic heterocyclic compound belonging to the 3-hydroxypyridine class of molecules. This cla...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a synthetic heterocyclic compound belonging to the 3-hydroxypyridine class of molecules. This class is renowned for its significant antioxidant and neuroprotective properties, making its derivatives promising candidates for therapeutic development against a range of pathologies underpinned by oxidative stress. This technical guide provides a comprehensive exploration of the multifaceted mechanism of action of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, drawing upon established principles for 3-hydroxypyridine derivatives and available data on its close structural analogs. The primary mechanisms discussed include direct free radical scavenging and the modulation of endogenous antioxidant pathways, with a particular focus on the potential activation of the Nrf2 signaling pathway. Additionally, this guide delves into the neuroprotective effects of this class of compounds and explores other potential molecular interactions, such as enzyme inhibition. Detailed experimental protocols are provided to facilitate further investigation into the precise mechanisms of this promising molecule.

Introduction: The Therapeutic Potential of 3-Hydroxypyridine Derivatives

The 3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, largely due to its inherent antioxidant capabilities.[1] The presence of a hydroxyl group on the pyridine ring is critical to its primary mode of action: the direct scavenging of reactive oxygen species (ROS).[1] This is primarily achieved through the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1]

Beyond this direct antioxidant effect, the therapeutic potential of 3-hydroxypyridine derivatives is augmented by their ability to engage with and modulate the body's own antioxidant defense systems. This guide will explore the current understanding of how these molecules, with a focus on Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, exert their protective effects at a molecular level.

Core Mechanism of Action: A Two-Pronged Antioxidant Strategy

The antioxidant prowess of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate and its congeners can be broadly categorized into two interconnected mechanisms: direct radical scavenging and indirect antioxidant effects via the activation of cellular signaling pathways.

Direct Free Radical Scavenging: The First Line of Defense

The fundamental antioxidant action of 3-hydroxypyridine derivatives is their ability to directly neutralize harmful free radicals. This process is predominantly governed by the hydrogen atom transfer (HAT) mechanism. The phenolic hydroxyl group at the 3-position of the pyridine ring can readily donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further cellular damage.

Key Experimental Protocols for Assessing Direct Antioxidant Activity

To quantitatively assess the direct radical scavenging capacity of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, the following in vitro assays are recommended:

Table 1: In Vitro Antioxidant Assays

AssayPrincipleKey ReagentsEndpoint Measurement
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.2,2-diphenyl-1-picrylhydrazyl (DPPH)Decrease in absorbance at 517 nm
ABTS Radical Cation Decolorization Assay Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color.2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Potassium persulfateDecrease in absorbance at 734 nm

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Reagents:

    • Prepare a stock solution of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • To a 96-well microplate, add a specific volume of each concentration of the test compound.

    • Add the DPPH solution to each well.

    • Include a control group containing only the solvent and DPPH solution.

    • Include a positive control of a known antioxidant (e.g., ascorbic acid or Trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

DOT Diagram: Hydrogen Atom Transfer (HAT) Mechanism

HAT_Mechanism 3_HP Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (Ar-OH) Stabilized_Radical Stabilized 3-Hydroxypyridine Radical (Ar-O•) 3_HP->Stabilized_Radical H• donation Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Radical->Neutralized_Molecule H• acceptance

Caption: Hydrogen Atom Transfer by a 3-hydroxypyridine derivative.

Indirect Antioxidant Effects: Activation of the Nrf2-Keap1 Signaling Pathway

Beyond direct radical scavenging, a more sophisticated and enduring antioxidant defense is mounted through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a broad array of antioxidant and cytoprotective genes.[2]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3] However, in the presence of oxidative or electrophilic stress, or upon interaction with certain small molecules, Keap1 undergoes a conformational change that disrupts its binding to Nrf2.[3] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[4]

While direct evidence for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate as a Nrf2 activator is still emerging, the structural features of 3-hydroxypyridine derivatives suggest a potential for interaction with the Keap1-Nrf2 system.

DOT Diagram: The Nrf2-Keap1 Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and sequesters Ub Ubiquitin Keap1->Ub Compound Ethyl 3-hydroxy-2-methyl- pyridine-4-carboxylate Compound->Keap1 Potential Interaction ARE ARE Nrf2_n->ARE Binds Gene_Expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_Expression Initiates Transcription

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Stability of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

Abstract This technical guide provides a comprehensive framework for assessing the in vitro stability of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, a novel pyridine derivative of interest in pharmaceutical research....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, a novel pyridine derivative of interest in pharmaceutical research. Given the limited direct literature on this specific molecule, this document synthesizes established principles of drug stability testing, drawing parallels from structurally related pyridine and ester-containing compounds. We will explore the theoretical underpinnings of its potential degradation pathways and provide detailed, field-proven protocols for evaluating its chemical and metabolic stability. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind a robust in vitro stability assessment.

Introduction: The Imperative of Stability Profiling

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a heterocyclic compound featuring a pyridine core, a hydroxyl group, and an ethyl ester moiety. The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[1][2] The stability of such a molecule is a critical determinant of its viability as a drug candidate. An unstable compound can lead to loss of potency, formation of potentially toxic degradation products, and unreliable pharmacokinetic profiles.

Forced degradation and stability studies are therefore essential components of the drug discovery and development process.[3][4] They provide crucial insights into a compound's intrinsic stability, help identify likely degradation products, and are fundamental to developing stability-indicating analytical methods.[3][5] This guide will delineate a strategic approach to characterizing the stability of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate under various stress conditions, including pH, light, and enzymatic activity.

Physicochemical Properties and Predicted Degradation Pathways

The structure of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate suggests several potential points of vulnerability that must be investigated.

  • Ester Moiety: The ethyl ester is susceptible to hydrolysis, a reaction that breaks the ester bond to form the corresponding carboxylic acid and ethanol. This reaction can be catalyzed by both acids and bases.[6] Alkaline hydrolysis is typically faster and irreversible compared to acid-catalyzed hydrolysis.[6]

  • Pyridine Ring and Hydroxyl Group: The electron-deficient pyridine ring and the activating hydroxyl group may be susceptible to oxidative degradation. The pyridine nitrogen can also influence the molecule's pKa, affecting its solubility and stability at different pH values.

Based on these structural features, two primary degradation pathways are proposed:

  • Hydrolytic Cleavage: The ester bond is the most probable site of non-enzymatic degradation, especially under acidic or basic conditions.

  • Oxidative Degradation: The pyridine ring system could be a target for oxidative processes, potentially leading to N-oxide formation or ring opening, although this is generally less common under typical in vitro conditions unless an oxidizing agent is present.

Caption: Proposed primary degradation pathways for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate.

A Framework for Comprehensive In Vitro Stability Assessment

A robust stability assessment involves subjecting the compound to a battery of tests that probe both its chemical and metabolic liabilities. The International Council for Harmonisation (ICH) provides guidelines for stress testing, which form the basis of this framework.[3][5]

Caption: General workflow for an in vitro stability study.

Chemical Stability (Non-Enzymatic)

These studies evaluate the intrinsic stability of the molecule in the absence of metabolic enzymes.

Rationale: To determine the rate of degradation due to hydrolysis across a physiologically relevant pH range (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine, and pH 7.4 for blood). This is critical for predicting stability in the gastrointestinal tract and systemic circulation.

Protocol:

  • Buffer Preparation: Prepare buffers at various pH values (e.g., 0.1 M HCl for pH 1.2; phosphate buffers for pH 6.8 and 7.4).

  • Incubation: Add a small aliquot of the compound's stock solution to each buffer to a final concentration of 1-10 µM. Incubate at a controlled temperature, typically 37°C.

  • Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile. This stops the degradation and precipitates buffer salts.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound remaining.

Rationale: To assess whether light exposure causes unacceptable degradation.[7] This is crucial for guiding manufacturing, packaging, and storage requirements, as mandated by ICH guideline Q1B.[8][9][10][11]

Protocol:

  • Sample Preparation: Prepare solutions of the compound in a photochemically inert, transparent solvent (e.g., water or acetonitrile). Also, place the solid compound in a transparent container.

  • Exposure: Expose the samples to a light source that conforms to ICH Q1B specifications, which require exposure to both UV and visible light (e.g., an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[8][9]

  • Control: Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and control samples to quantify the extent of degradation.

Metabolic Stability (Enzymatic)

These assays assess the compound's susceptibility to metabolism by enzymes found in the liver and blood.

Rationale: To evaluate degradation by esterases and other enzymes present in blood plasma. Rapid degradation in plasma can significantly shorten a drug's half-life in vivo.

Protocol:

  • Plasma Preparation: Thaw pooled plasma (human, rat, etc.) from -80°C and keep on ice.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the reaction by adding the test compound (final concentration 1-10 µM).

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots.

  • Quenching: Quench the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. This precipitates plasma proteins and stops enzymatic activity.

  • Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Rationale: To determine the rate of Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[12] Liver microsomes are a subcellular fraction containing a high concentration of these enzymes.[12] This assay is a key predictor of hepatic clearance.[12][13]

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 7.4), a stock solution of the test compound, and an NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation Mixture: In a microcentrifuge tube, combine the buffer, liver microsomes (typically 0.5-1.0 mg/mL protein), and the test compound (final concentration 0.5-1 µM). Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot and quench with ice-cold acetonitrile containing an internal standard.[14]

  • Processing: Centrifuge to pellet the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS.

Analytical Methodology: A Stability-Indicating Approach

A robust analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the gold standard.[15][16][17][18]

Key Method Requirements:

  • Specificity: The method must be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of degradation products, excipients, and matrix components.[4] This is typically demonstrated during forced degradation studies.

  • Sensitivity: The method must have a sufficiently low limit of quantitation (LOQ) to measure the compound's concentration over several half-lives.

  • Linearity and Range: The method should provide a linear response over the range of concentrations being measured.

Example HPLC Conditions for Pyridine Derivatives:

  • Column: A reverse-phase C18 column is often a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is common for good peak shape and MS compatibility.[15][19]

  • Detection: UV detection can be used if the compound has a suitable chromophore. However, LC-MS/MS is preferred for its superior sensitivity and specificity, especially when analyzing complex biological matrices.[14]

Data Analysis and Interpretation

The primary output of these studies is the concentration of the parent compound remaining over time. This data is used to calculate key stability parameters.

Data Presentation:

Time (min)% Remaining (Plasma)% Remaining (Microsomes)
0100.0100.0
595.288.1
1588.365.4
3075.140.2
6055.815.9
12030.1N/A

Table 1: Example stability data for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate in human plasma and human liver microsomes (HLM).

Calculations:

  • Half-Life (t½): The time required for the compound's concentration to decrease by 50%. This is determined from the slope (k) of the natural logarithm of the percent remaining versus time plot.

    • ln(% Remaining) = -kt + C

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for the compound, calculated from the microsomal stability data.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg Microsomal Protein)

These parameters are invaluable for predicting in vivo pharmacokinetic properties and making informed decisions in the drug development pipeline.

Conclusion

The in vitro stability profile of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a critical dataset that informs its entire development trajectory. By systematically evaluating its susceptibility to hydrolysis, photodegradation, and metabolism, researchers can anticipate potential liabilities, guide formulation and packaging decisions, and build predictive models for in vivo behavior. The protocols and framework presented in this guide offer a robust, scientifically-grounded approach to generating this essential data, ensuring that decisions are based on a thorough understanding of the molecule's intrinsic properties.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Vaia. (n.d.). Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a) ethyl nicotinate and then to (b) nicotinamide. Retrieved from [Link]

  • Singh, S., & Kumar, V. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from [Link]

  • BioProcess International. (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Scarpelli, R., et al. (2017, July 4). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. Retrieved from [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, June 27). Synthesis of racemic nicotine. Retrieved from [Link]

  • ScienceDirect. (2023, June 30). Antimycobacterial pyridine carboxamides: From design to in vivo activity. Retrieved from [Link]

  • ChemRxiv. (n.d.). Unexpected Discovery of Saturated Pyridine Mimetics. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MDPI. (2025, September 28). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Retrieved from [Link]

  • ResearchGate. (2017, November 11). (PDF) A kinetics study of dipolar protic solvent in alkaline hydrolysis of ethyl Nicotinate in water-ethanol media. Retrieved from [Link]

  • Chemsrc. (2025, August 24). Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate.
  • Wanfang Data. (n.d.). Study on Metabolic Stability of Foretinib Derivative LWK- 126 in Liver Microsomes of Different Species. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • Chemwatch. (n.d.). ethyl 3-chloro-2-hydroxypyridine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • Dove Medical Press. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2). Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate in DMSO

Application Note: Standard Operating Protocol for the Dissolution of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate in DMSO Target Audience: Researchers, medicinal chemists, and drug development professionals. Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Standard Operating Protocol for the Dissolution of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate in DMSO

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: High-throughput screening (HTS) stock preparation, cell-based assays, and synthetic chemistry workflows.

Mechanistic Context & Rationale

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (also known as Ethyl 3-hydroxy-2-methylisonicotinate) is a highly functionalized pyridine derivative. It serves as a critical building block in medicinal chemistry, particularly in the synthesis of biologically active heterocyclic compounds such as pyridoxine (Vitamin B6) analogs and novel kinase inhibitors [1].

The molecule features a basic pyridine nitrogen, a hydrogen-bond-donating hydroxyl group at the C3 position, and an electron-withdrawing ester group at the C4 position. In the solid state, this structural motif facilitates a strong intermolecular hydrogen-bonding network, which typically limits its solubility in non-polar organic solvents or pure aqueous media.

Dimethyl sulfoxide (DMSO) is selected as the optimal solvent for stock preparation. As a highly polar, aprotic solvent, the sulfoxide oxygen in DMSO acts as a potent hydrogen-bond acceptor. It effectively outcompetes and disrupts the intermolecular hydrogen bonds between the C3-hydroxyl and the pyridine nitrogen of adjacent solute molecules [2]. This ensures rapid, thermodynamically favorable dissolution, yielding a stable stock solution suitable for serial dilution in aqueous assay buffers.

Physicochemical Properties

Before initiating the protocol, verify the identity and properties of the reagent to ensure accurate molarity calculations.

PropertySpecification
Chemical Name Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate
Synonyms Ethyl 3-hydroxy-2-methylisonicotinate
CAS Number 13602-95-4
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Appearance Solid (Crystalline powder)
Primary Solvent Anhydrous DMSO (≥99.9% purity)

Quantitative Preparation Guide (Molarity Table)

To prepare standardized stock solutions, utilize the following mass-to-volume ratios. The calculations are based on a target volume of 1.0 mL.

Target ConcentrationVolume of DMSOMass of Reagent Required
10 mM 1.0 mL1.81 mg
20 mM 1.0 mL3.62 mg
50 mM 1.0 mL9.06 mg
100 mM 1.0 mL18.12 mg

Formula used: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight (181.19 g/mol ) / 1000

Step-by-Step Experimental Protocol

Equipment & Reagents Required:
  • Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS: 13602-95-4)

  • Anhydrous DMSO (LC-MS or Cell Culture Grade, strictly <0.1% water)

  • Analytical balance (0.01 mg precision)

  • Vortex mixer & Ultrasonic bath

  • 0.22 µm PTFE syringe filters (Do not use cellulose acetate, as DMSO will dissolve it)

Procedure:
  • Thermal Equilibration: Allow the sealed vial of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Causality: Opening cold vials causes ambient moisture condensation, which degrades the ester group via hydrolysis over time.

  • Precision Weighing: Accurately weigh the required mass (e.g., 9.06 mg for a 50 mM stock) into a sterile, low-bind microcentrifuge tube or amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO.

  • Mechanical Agitation: Cap the vial securely and vortex vigorously for 30–60 seconds to initiate solvation.

  • Sonication (Conditional): If visible micro-particulates remain, place the vial in an ultrasonic bath at RT for 2–5 minutes. Causality: Acoustic cavitation accelerates the breakdown of crystalline lattice aggregates without requiring destructive thermal heating.

  • Sterile Filtration: If the solution is intended for sterile in vitro assays, pass the solution through a 0.22 µm PTFE membrane filter into a sterile receiving tube.

  • Aliquoting & Inert Storage: Divide the stock solution into single-use aliquots (e.g., 50–100 µL). Purge the headspace of the tubes with a gentle stream of Argon or Nitrogen gas to displace oxygen and moisture. Seal tightly and store at -20°C to -80°C.

Workflow Visualization

Protocol N1 1. Reagent Equilibration (Desiccator, RT) N2 2. Precision Weighing (Analytical Balance) N1->N2 N3 3. Solvent Addition (Anhydrous DMSO) N2->N3 N4 4. Mechanical Agitation (Vortex 30-60s) N3->N4 N5 5. Sonication (If particulates remain) N4->N5 Incomplete dissolution N6 6. Sterile Filtration (0.22 µm PTFE filter) N4->N6 Clear solution N5->N6 N7 7. Aliquoting & Storage (Argon purged, -20°C) N6->N7

Caption: Workflow for the preparation, filtration, and storage of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate in DMSO.

Quality Control & Troubleshooting

  • DMSO Hygroscopicity: DMSO is notoriously hygroscopic. Absorption of atmospheric water will significantly reduce the solubility of hydrophobic pyridine derivatives and can trigger precipitation [2]. Always use freshly opened anhydrous DMSO and minimize the time the solvent is exposed to ambient air.

  • Freeze-Thaw Degradation: Repeated freezing and thawing can lead to compound precipitation, localized concentration gradients, and structural degradation. The implementation of single-use aliquots (Step 7) is a strict requirement for maintaining a self-validating, reproducible assay system.

  • Precipitation in Aqueous Buffers: When diluting the DMSO stock into aqueous assay buffers (e.g., PBS), add the DMSO stock dropwise to the buffer under continuous vortexing to prevent "crashing out" (rapid localized precipitation). Keep the final DMSO concentration below 1% (v/v) to avoid solvent-induced cytotoxicity in cell-based assays.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 679, Dimethyl sulfoxide. Retrieved from [Link]

Application

Application Note: Ethyl 3-Hydroxy-2-Methylpyridine-4-Carboxylate as a Privileged Scaffold for Metalloenzyme Inhibitors

Scientific Grounding & Mechanistic Rationale In modern drug discovery, the rational design of metalloenzyme inhibitors relies heavily on privileged molecular scaffolds capable of precise metal coordination. Ethyl 3-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Grounding & Mechanistic Rationale

In modern drug discovery, the rational design of metalloenzyme inhibitors relies heavily on privileged molecular scaffolds capable of precise metal coordination. Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS: 13602-95-4) is a highly versatile building block characterized by an aromatic pyridine core, a 3-hydroxyl group, and a 4-carboxylate ester.

The structural architecture of this molecule makes it an ideal precursor for synthesizing bidentate metal chelators. When the ester is converted into a functionalized carboxamide, the adjacent oxygen atoms of the 3-hydroxyl and the 4-carbonyl group form a highly stable chelate ring with divalent metal ions such as Fe(II), Mg(II), and Zn(II) located within enzyme active sites.

This application note focuses on the utility of this scaffold in the discovery of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors [1]. HIF-PHD enzymes are 2-oxoglutarate (2OG)-dependent oxygenases responsible for the degradation of HIF-1α. By mimicking the endogenous co-substrate 2OG, 3-hydroxypyridine derivatives effectively coordinate the active-site Fe(II), blocking HIF-1α hydroxylation and upregulating erythropoietin (EPO) gene transcription—a validated mechanism for treating chronic renal anemia [2].

Figure 2: Mechanism of HIF-1α stabilization via PHD2 inhibition by 3-hydroxypyridine derivatives.

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of a 3-Hydroxy-4-Carboxamide Screening Library

Objective: Convert the ethyl ester starting material into a diverse library of carboxamides for structure-activity relationship (SAR) profiling.

Causality in Experimental Design: Direct amidation of the ethyl ester is often sluggish and low-yielding due to the electron-rich nature of the hydroxypyridine ring. A two-step saponification-amidation sequence utilizing a highly reactive uronium coupling agent (HATU) ensures rapid kinetics, high yields, and accommodates sterically hindered amines.

Step-by-Step Methodology:

  • Saponification: Dissolve Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) to drive the equilibrium toward the carboxylate salt.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Step 1 (LC-MS Quality Control): Monitor the reaction by LC-MS. The reaction is considered complete and self-validated when the starting ester peak (m/z 182 [M+H]⁺) is entirely replaced by the intermediate acid peak (m/z 154 [M+H]⁺).

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl. Extract the resulting 3-hydroxy-2-methylpyridine-4-carboxylic acid with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

  • Amide Coupling: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester intermediate.

  • Diversification: Aliquot the activated mixture into a 96-well block containing various primary amines (R-NH₂, 1.2 eq per well). Stir for 12 hours at room temperature.

  • Validation Step 2 (Purification & Verification): Purify the library via preparative HPLC. Confirm the identity and purity (>95%) of each well via LC-MS/UV before proceeding to biological screening.

Figure 1: Synthetic workflow for generating a 4-carboxamide screening library from the ethyl ester.

Protocol B: Biochemical Screening for PHD2 Inhibition

Objective: Evaluate the synthesized library for Fe(II)-dependent PHD2 inhibition using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Causality in Experimental Design: PHD2 requires Fe(II), 2OG, and ascorbate for catalytic activity. Ascorbate is strictly required in the buffer to prevent the spontaneous oxidation of Fe(II) to the inactive Fe(III) state, which would result in false-positive inhibition readouts.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, and 0.01% Tween-20.

  • Cofactor Addition: Freshly prepare and add 10 µM FeSO₄ and 1 mM Ascorbic Acid. Critical Handling: Do not store this mixture; Fe(II) oxidizes rapidly in aqueous solutions.

  • Enzyme & Compound Incubation: Add 50 nM recombinant human PHD2 enzyme. Dispense the synthesized 4-carboxamide compounds in a 10-point dose-response format (0.1 nM to 100 µM). Incubate for 30 minutes to allow the bidentate metal chelation to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 1 µM of a fluorescently labeled HIF-1α peptide substrate and 1 µM 2OG to initiate the enzymatic reaction.

  • Detection: Measure product formation after 1 hour using a TR-FRET microplate reader.

  • Validation Step (Assay Integrity): Include a known clinical PHD inhibitor (e.g., Roxadustat or Desidustat) as a positive control [3]. The assay is self-validating if the IC₅₀ of the control falls within 0.5-log of its established literature value (typically 1–5 µM).

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for a hypothetical library generated from Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, demonstrating the impact of the amide substituent on target engagement.

Compound IDR-Group (Amide Substituent)PHD2 IC₅₀ (µM)Fe(II) Binding Affinity (Kd, µM)Cell Viability (HepG2, %)
CMPD-01 -H (Primary Amide)> 50.0> 100.098
CMPD-02 -CH₂COOH (Glycine mimic)2.41.895
CMPD-03 -CH₂CH₂Ph15.612.492
Control Roxadustat (Reference)1.20.994

Data Interpretation: The inclusion of a carboxylic acid motif on the amide side chain (CMPD-02) significantly boosts potency by forming secondary hydrogen bonds with the Arg383 residue in the 2OG binding pocket, mirroring the binding mode of established clinical candidates [1].

References

  • Lead Generation for a HIF Prolyl Hydroxylase Inhibitor: Discovery of (7-Hydroxy-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl)glycine as a Lead Compound of Enarodustat | ACS Medicinal Chemistry Letters. ACS Publications. Available at:[Link]

  • MedChemComm - RSC Publishing (Spirodecanone containing PHD inhibitors). Royal Society of Chemistry. Available at:[Link]

  • Derivatives of the Clinically Used HIF Prolyl Hydroxylase Inhibitor Desidustat Are Efficient Inhibitors of Human γ-Butyrobetaine Hydroxylase | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

Method

Application Notes and Protocols: Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate as a Key Pharmaceutical Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate as a critical intermediate in pha...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate as a critical intermediate in pharmaceutical synthesis. This document outlines the compound's properties, synthesis, and application in the preparation of dihydropyridine-based calcium channel blockers, with a focus on providing scientifically sound and actionable protocols.

Introduction and Significance

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its pyridine core, substituted with hydroxyl, methyl, and ethyl carboxylate groups, offers multiple reactive sites for further chemical transformations. The strategic positioning of these functional groups makes it an ideal precursor for constructing the dihydropyridine ring system, which is the pharmacophore responsible for the therapeutic effects of several important drugs used in the management of cardiovascular diseases.

The primary utility of this intermediate lies in its role in the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that efficiently constructs the dihydropyridine scaffold. This guide will delve into the practical aspects of handling and utilizing this intermediate, providing detailed protocols for its synthesis and its subsequent use in the preparation of drugs such as Amlodipine, Cilnidipine, and Lercanidipine.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is paramount for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C9H11NO3Chemspace
Molecular Weight 181.19 g/mol Chemspace
Appearance Off-white to pale yellow crystalline powder[1]
Melting Point 216-222 °C[2]
Boiling Point 446.0±40.0 °C at 760 mmHg[2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents.
CAS Number 65514-35-4

Safety and Handling Precautions:

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is classified as harmful if swallowed, in contact with skin, and if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4] Work in a well-ventilated area or under a chemical fume hood.[3]

  • Handling: Avoid creating dust.[4][6] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[4][7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[4][5][7] If on skin, wash with soap and water.[3][4][5][6] If inhaled, move to fresh air.[4][5][6][7] If swallowed, seek medical attention.[3][4][5]

Synthesis of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

The synthesis of the title compound can be achieved through various routes. A common and efficient method involves the cyclocondensation of ethyl acetoacetate with an appropriate precursor. The following protocol describes a representative synthesis.

Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product R1 Ethyl Acetoacetate P1 Cyclocondensation R1->P1 R2 Enamine Precursor R2->P1 Product Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate P1->Product

Caption: Synthetic workflow for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate.

Detailed Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Ammonia or a primary amine

  • A suitable cyclizing agent (e.g., an α,β-unsaturated carbonyl compound)

  • Ethanol (or other suitable solvent)

  • Catalytic amount of a base (e.g., piperidine)

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate in ethanol. Add a stoichiometric amount of ammonia or a primary amine. The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding enamine, ethyl 3-aminocrotonate.

  • Cyclocondensation: To the solution containing the in-situ generated enamine, add a suitable α,β-unsaturated carbonyl compound. Add a catalytic amount of a base, such as piperidine.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate.

Application in the Synthesis of Dihydropyridine Calcium Channel Blockers

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a key intermediate in the Hantzsch synthesis of 1,4-dihydropyridines, a class of drugs widely used to treat hypertension and angina.[8][9] The following sections detail its application in the synthesis of Amlodipine and Cilnidipine.

Synthesis of Amlodipine Precursor

Amlodipine synthesis involves the condensation of three key components: an aldehyde, a β-ketoester, and an enamine. Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate can be utilized after its conversion to a suitable β-ketoester derivative.

AmlodipineSynthesis cluster_intermediates Intermediates cluster_reaction Reaction cluster_product Product I1 Ethyl 3-hydroxy-2- methylpyridine-4-carboxylate P1 Hantzsch Dihydropyridine Synthesis I1->P1 I2 2-Chlorobenzaldehyde I2->P1 I3 Methyl 3-aminocrotonate I3->P1 Product Amlodipine Precursor P1->Product

Caption: Hantzsch synthesis of an Amlodipine precursor.

Protocol for Amlodipine Precursor Synthesis:

  • Preparation of the β-Ketoester: A key intermediate for amlodipine synthesis is ethyl 4-(2-phthalimidoethoxy)acetoacetate.[10][11] This can be synthesized from ethyl 4-chloroacetoacetate.

  • Hantzsch Reaction: In a suitable solvent such as isopropanol or ethanol, combine the synthesized β-ketoester, 2-chlorobenzaldehyde, and methyl 3-aminocrotonate.[12][13]

  • Reaction Conditions: The mixture is typically heated to reflux for several hours.[11] The progress of the reaction is monitored by TLC.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization. This yields the phthalimido-protected amlodipine, which can then be deprotected to afford amlodipine.[13]

Synthesis of Cilnidipine

Cilnidipine synthesis also follows the Hantzsch dihydropyridine synthesis pathway.

Protocol for Cilnidipine Synthesis:

  • Reactant Preparation: The key starting materials are 3-nitrobenzaldehyde, cinnamyl acetoacetate, and 2-methoxyethyl 3-aminocrotonate.[9][14][15]

  • Condensation Reaction: These three components are reacted together in a suitable solvent, often at an elevated temperature.[9]

  • Cyclization: The condensation is followed by a cyclization step to form the dihydropyridine ring.

  • Purification: The resulting crude cilnidipine is then purified, typically through recrystallization from a solvent like ethanol, to obtain the final product with high purity.[15][16]

Synthesis of Lercanidipine

The synthesis of Lercanidipine similarly utilizes the Hantzsch reaction.

Protocol for Lercanidipine Synthesis:

  • Intermediate Synthesis: A key intermediate is N-methyl-3,3-diphenylpropylamine.[17]

  • Hantzsch Condensation: This intermediate is then used in a Hantzsch reaction with 3-nitrobenzaldehyde and a suitable β-ketoester to form the lercanidipine molecule.[18][19][20][21]

  • Purification: The final product is purified to meet pharmaceutical standards.

Conclusion

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a highly valuable and versatile intermediate in pharmaceutical chemistry. Its structural features allow for the efficient construction of the dihydropyridine core, which is central to the therapeutic activity of numerous calcium channel blockers. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors. Adherence to the described safety precautions and experimental procedures is crucial for achieving successful and reproducible results.

References

  • Pfaltz & Bauer. (2023, June 21).
  • Thermo Fisher Scientific. (2025, December).
  • MilliporeSigma. (2025, November 6).
  • Tokyo Chemical Industry. (2026, February 19).
  • ChemicalBook. (2026, March 20).
  • National Center for Biotechnology Information. (n.d.).
  • Google Patents. (n.d.).
  • Drug Synthesis Database. (n.d.).
  • Google Patents. (n.d.). US6653481B2 - Process for making amlodipine.
  • Google Patents. (n.d.).
  • Quick Company. (n.d.). Improved Process For The Synthesis Of Lercanidipine Hydrochloride.
  • European Patent Office. (2005, December 21).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. PubMed Central.
  • New Drug Approvals. (2015, March 9). CILNIDIPINE 西尼地平.
  • Google Patents. (n.d.). EP1860102A1 - Process for Producing Lercanidipine.
  • Chinese Journal of Modern Applied Pharmacy. (2006). Improved synthesis of cilnidipine.
  • Chemspace. (n.d.). Ethyl 2-(3-hydroxyphenyl)
  • Google Patents. (n.d.).
  • Dissertation. (2003). Synthesis of Cilnidipine and Optically Active Cilnidipine.
  • European Patent Office. (2002, August 5).
  • Google Patents. (n.d.).
  • ChemPoint. (2025, July 16).
  • Google Patents. (n.d.).
  • ECHA. (n.d.).
  • PubMed. (2018, September 28).
  • ResearchGate. (2025, December 6).
  • ResearchGate. (2026, February 28). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • Chemsrc. (2025, August 24).
  • Organic Syntheses. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Hydroxy-2-methyl-4-quinolinecarboxylic acid 97 117-57-7.
  • Cheméo. (n.d.).
  • ResearchGate. (n.d.). (PDF) 4-Hydroxyquinolones-2. 91.

Sources

Application

Step-by-step esterification of 3-hydroxy-2-methylpyridine-4-carboxylic acid to ethyl ester

Application Note & Protocol Topic: Step-by-Step Esterification of 3-Hydroxy-2-methylpyridine-4-carboxylic Acid to its Ethyl Ester Audience: Researchers, scientists, and drug development professionals. Abstract This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Esterification of 3-Hydroxy-2-methylpyridine-4-carboxylic Acid to its Ethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, a valuable building block in medicinal chemistry and materials science. The esterification of the parent carboxylic acid presents a common challenge due to the presence of multiple reactive functional groups: a carboxylic acid, a phenolic hydroxyl group, and a pyridine nitrogen. This note outlines two primary, validated protocols—the classic Fischer-Speier esterification and the modern, mild Steglich esterification—to achieve selective C-4 carboxylate esterification. We delve into the mechanistic rationale behind each method, offer step-by-step experimental procedures, and provide troubleshooting insights to ensure high yield and purity of the target compound.

Introduction and Scientific Background

Pyridine derivatives are fundamental scaffolds in countless pharmaceutical agents and functional materials. Specifically, 3-hydroxypyridine structures are recognized pharmacophores that contribute to the biological activity of many compounds.[1] The selective modification of such scaffolds is crucial for developing new chemical entities. The esterification of 3-hydroxy-2-methylpyridine-4-carboxylic acid is a key transformation, but it requires careful consideration of reaction conditions to avoid undesired side reactions, such as O-acylation of the hydroxyl group or reactions involving the pyridine ring itself.

Two principal methods are evaluated herein:

  • Fischer-Speier Esterification: A traditional, acid-catalyzed equilibrium reaction. It is cost-effective but often requires harsh conditions (reflux temperatures and strong acid catalysts) and a large excess of alcohol to drive the reaction to completion.[2][3]

  • Steglich Esterification: A modern coupling method that operates under mild, neutral conditions at room temperature. It utilizes a carbodiimide activating agent (e.g., DCC or EDC) and a nucleophilic catalyst (DMAP), making it ideal for sensitive or sterically hindered substrates.[4][5][6]

The choice between these methods depends on substrate sensitivity, available equipment, and desired scale. For this particular substrate, the Steglich method offers superior selectivity and milder conditions, preserving the integrity of the hydroxyl group.

Reaction Mechanisms and Strategic Considerations

Fischer-Speier Esterification Mechanism

This reaction proceeds via a series of reversible steps. A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of a water molecule yield the ester and regenerate the acid catalyst.[3][7]

  • Key Challenge: The reaction is an equilibrium. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol reactant or by removing water as it forms, for example, with a Dean-Stark apparatus.[8][9] For pyridine carboxylic acids, the pyridine nitrogen is protonated by the strong acid, which can influence the overall reactivity.[10]

Steglich Esterification Mechanism

The Steglich esterification provides a powerful alternative that avoids harsh acidic conditions.[5][11] The mechanism is as follows:

  • Activation: The carboxylic acid reacts with a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form a highly reactive O-acylisourea intermediate.

  • Catalysis: The nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), attacks the O-acylisourea. This step is crucial as it forms a highly reactive acyl-pyridinium salt ("active ester") and prevents an unproductive rearrangement of the intermediate to a stable N-acylurea.[4]

  • Ester Formation: The alcohol (ethanol) attacks the acyl-pyridinium salt, yielding the desired ethyl ester, the urea byproduct (dicyclohexylurea, DCU), and regenerating the DMAP catalyst.[4][6]

  • Key Advantage: This reaction proceeds at room temperature and under neutral pH, which is highly advantageous for preserving the acid-labile 3-hydroxy group on the pyridine ring.[5][11]

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier Notes
3-Hydroxy-2-methylpyridine-4-carboxylic acidC₇H₇NO₃153.141122-63-0≥97%Starting Material
Anhydrous Ethanol (EtOH)C₂H₅OH46.0764-17-5≥99.5%Must be anhydrous for best results.
Sulfuric Acid (H₂SO₄)H₂SO₄98.087664-93-995-98%Concentrated. Handle with extreme care.
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33538-75-0≥99%Caution: Potent allergen. Handle with gloves.[12]
4-(Dimethylamino)pyridine (DMAP)C₇H₁₀N₂122.171122-58-3≥99%Catalyst.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeFor extraction.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8ACS GradeFor aqueous work-up.
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9AnhydrousFor drying organic layers.

Protocol A: Fischer-Speier Esterification

This protocol is a classic, cost-effective method suitable for robust substrates.

Workflow Diagram

Fischer_Esterification_Workflow Reactants Acid + Anhydrous EtOH (Excess) Catalysis Add conc. H₂SO₄ (0°C) Reactants->Catalysis Reflux Heat to Reflux (6-10 hours) Catalysis->Reflux Workup Quench & Neutralize (NaHCO₃) Reflux->Workup Extraction Extract with EtOAc Workup->Extraction Purification Dry & Concentrate Extraction->Purification Product Ethyl Ester Product Purification->Product

Caption: Fischer-Speier esterification workflow.

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-2-methylpyridine-4-carboxylic acid (5.0 g, 32.6 mmol).

  • Add 100 mL of anhydrous ethanol. The starting material may not fully dissolve, forming a suspension.

  • Cool the flask in an ice-water bath to 0°C.

  • Slowly and carefully , add concentrated sulfuric acid (3.0 mL, ~5.6 g, 57.1 mmol) dropwise to the stirred suspension. The mixture will warm, and the solid should dissolve.

  • Remove the ice bath and heat the mixture to a gentle reflux (approx. 80°C).

  • Maintain reflux for 6-10 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the oily residue in 100 mL of deionized water and cool the solution in an ice bath.

  • Carefully neutralize the solution to a pH of ~8 by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious as CO₂ will evolve.[8]

  • Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product by column chromatography on silica gel or by recrystallization if necessary.

Protocol B: Steglich Esterification

This protocol is the preferred method for achieving high yields under mild conditions, minimizing side reactions.

Mechanism Diagram

Steglich_Mechanism RCOOH R-COOH Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH:f0->O_Acylisourea:f0 + DCC DCC DCC DCU DCU (Byproduct) DCC->DCU forms Active_Ester Acyl-Pyridinium Salt (Active Ester) O_Acylisourea:f0->Active_Ester:f0 + DMAP O_Acylisourea->DCU DMAP DMAP (Catalyst) DMAP->DMAP (regenerated) Active_Ester->DMAP Ester R-COOEt Ethyl Ester Active_Ester:f0->Ester:f0 + EtOH ROH EtOH (Alcohol)

Caption: Catalytic cycle of the Steglich esterification.

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve 3-hydroxy-2-methylpyridine-4-carboxylic acid (5.0 g, 32.6 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.40 g, 3.26 mmol, 0.1 eq.) and anhydrous ethanol (2.85 mL, 2.25 g, 48.9 mmol, 1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 10 minutes.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (7.4 g, 35.9 mmol, 1.1 eq.) portion-wise over 5 minutes. A white precipitate (dicyclohexylurea, DCU) will begin to form.[12]

  • Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL) to remove DMAP, followed by a saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure ethyl ester.

Summary of Reaction Parameters and Troubleshooting

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst/Reagent Concentrated H₂SO₄DCC (or EDC), DMAP
Temperature Reflux (~80°C)Room Temperature (20-25°C)
Reaction Time 6 - 10 hours3 - 5 hours
Typical Yield 60 - 80%85 - 95%
Key Advantage Low reagent cost.High yield, mild conditions, high selectivity.[5]
Key Disadvantage Harsh conditions, potential side reactions.Higher reagent cost, urea byproduct removal.
Troubleshooting Low Yield: Ensure anhydrous conditions; extend reflux time.Incomplete Reaction: Check purity of DCC/EDC; ensure solvent is anhydrous. DCU in product: Improve filtration step.

Safety and Handling

  • Sulfuric Acid: Highly corrosive. Always add acid to the alcohol/water solution slowly while cooling. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DCC: A potent skin allergen and sensitizer.[12] Always handle with gloves in a well-ventilated fume hood. Avoid inhalation of dust.

  • DCM: A volatile and potentially carcinogenic solvent. All operations should be performed within a fume hood.

References

  • Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Jessop, P. G., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5489-5499. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1990). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

  • Nguyen, T. H. T., et al. (2020). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. VNU Journal of Science: Natural Sciences and Technology, 36(3). Retrieved from [Link]

  • Khan, I., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36587-36603. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • Human, J. P. E., & Mills, J. A. (1946). Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine. Nature, 158(4024), 877-877. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Kumar, D., et al. (2024). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Durham E-Theses. (2001, June 14). New functionalised 3-hydroxypyridines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate Scale-Up

Welcome to the Technical Support Center. Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a critical intermediate in the synthesis of Vitamin B6 (pyridoxine) analogs and various pharmaceutical active ingredients[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is a critical intermediate in the synthesis of Vitamin B6 (pyridoxine) analogs and various pharmaceutical active ingredients[1]. Scaling up its synthesis from bench to pilot plant introduces significant chemical engineering challenges, primarily centered around the thermodynamics of multicomponent pyridine ring formation [4] and the chemoselectivity of the subsequent esterification step.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high yield, purity, and safety during scale-up.

Section 1: Pyridine Ring Formation & Aromatization

(Focusing on Multicomponent Reactions like Hantzsch or Bohlmann-Rahtz)

FAQ 1: Why does the yield of my substituted pyridine intermediate drop from 90% at the bench scale to <60% in a 50L reactor? Causality & Mechanism: Multicomponent reactions (MCRs) used to construct the pyridine core are highly exothermic. At the bench scale, heat dissipates rapidly. In a 50L reactor, the surface-area-to-volume ratio decreases, leading to localized "hot spots" and poor mass transfer. This thermal gradient promotes the degradation of the β-keto ester precursors and drives competing side reactions (e.g., polymerization of the dihydropyridine intermediate) [4]. Solution:

  • Shift to Continuous Flow: Implementing a continuous flow reactor allows for precise thermal management and uniform mixing, which has been shown to drastically improve the yield of Bohlmann-Rahtz and Hantzsch pyridine syntheses [2].

  • Controlled Dosing: If batch processing is mandatory, do not add all reagents simultaneously. Dose the nitrogen donor (e.g., ammonium acetate) continuously over 2-4 hours while maintaining the jacket temperature strictly below 40°C during the initial condensation phase.

FAQ 2: We are observing incomplete aromatization (residual dihydropyridine). How can we drive the oxidation to completion? Causality & Mechanism: The aromatization of the 1,4-dihydropyridine intermediate to the fully conjugated pyridine ring requires a stoichiometric oxidant (e.g., HNO3, MnO2, or air with a catalyst). Incomplete conversion on scale-up is almost always a mass-transfer limitation between the liquid organic phase and the oxidant [2]. Solution: Introduce a high-shear impeller to decrease the droplet size of the biphasic mixture. If using gaseous oxygen/air, increase the sparging rate and back-pressure to increase the dissolved oxygen concentration.

G A Precursors (β-keto ester + aldehyde) B Multicomponent Condensation (Flow Reactor) A->B Controlled Thermal Mgmt C Dihydropyridine Intermediate B->C D Oxidative Aromatization C->D High-Shear Oxidation E 3-Hydroxy-2-methylpyridine -4-carboxylic acid D->E

Workflow for the controlled scale-up of the pyridine core prior to esterification.

Section 2: Esterification to Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

FAQ 3: During the esterification of the 4-carboxylic acid, we see significant impurity formation. LC-MS indicates O-alkylation/acylation at the 3-hydroxy position. How do we prevent this? Causality & Mechanism: The 3-hydroxy group on the pyridine ring is highly nucleophilic due to its phenolic character. If you are using Steglich-type conditions (e.g., DCC/DMAP) to drive the esterification, the DMAP-activated acyl intermediate will readily react with the 3-OH group, leading to unwanted O-acylation [3]. Solution: Abandon Steglich conditions for this specific substrate. Instead, utilize a classic Fischer esterification under strongly acidic conditions (e.g., H2SO4 or Methanesulfonic acid). The strong acid protonates the pyridine nitrogen, withdrawing electron density from the ring and significantly reducing the nucleophilicity of the 3-OH group. Furthermore, the 3-OH participates in intramolecular hydrogen bonding with the adjacent 4-carboxylate, sterically shielding it from side reactions when processed in acidic ethanol.

FAQ 4: Our Fischer esterification stalls at 70% conversion. Adding more ethanol doesn't help. What is the limiting factor? Causality & Mechanism: Fischer esterification is an equilibrium-driven process. The reaction stalls because water is accumulating in the reactor. Additionally, the basic pyridine nitrogen acts as an acid scavenger. If you only added a "catalytic" amount of acid (e.g., 0.1 equivalents), the pyridine ring completely neutralizes it, forming a pyridinium salt and halting the catalytic cycle. Solution:

  • Stoichiometric Acid: You must use at least 1.1 to 1.5 equivalents of the acid catalyst (e.g., H2SO4) relative to the pyridine substrate to ensure the reaction medium remains catalytically active.

  • Azeotropic Water Removal: Ethanol and water form an azeotrope, making simple distillation difficult. Use a co-solvent like Toluene (Ethanol/Toluene/Water ternary azeotrope) and a Dean-Stark apparatus to continuously remove water from the system.

G Start 3-Hydroxy-2-methylpyridine -4-carboxylic acid Path1 Target Pathway: 4-COOH Esterification Start->Path1 Acidic Conditions (>1.1 eq H2SO4, EtOH) Path2 Side Reaction: 3-OH Alkylation/Acylation Start->Path2 Basic/Steglich Conditions (DMAP/DCC) Product Ethyl 3-hydroxy-2-methylpyridine -4-carboxylate Path1->Product High Chemoselectivity Byproduct O-Alkylated/Acylated Impurity Path2->Byproduct Yield Loss

Mechanistic divergence based on catalyst selection during the esterification step.

Data Presentation: Scale-Up Optimization Summary

To facilitate quick comparison, the following table summarizes the optimized parameters when transitioning from bench to pilot scale.

ParameterBench Scale (100 g)Pilot Scale (5 kg)Rationale for Change
Condensation Dosing All-in-one additionContinuous dosing (3 hr)Prevents thermal runaway and localized hot spots [4].
Oxidation Mixing Magnetic stir barHigh-shear radial impellerOvercomes mass transfer limitations of the oxidant [2].
Esterification Catalyst 0.1 eq H2SO41.2 eq H2SO4Compensates for pyridine buffering; maintains active catalysis.
Water Removal Molecular sievesDean-Stark (Toluene/EtOH)Sieves degrade mechanically on scale; azeotropic distillation is scalable.

Validated Experimental Protocol: Scalable Fischer Esterification

This protocol is designed as a self-validating system; physical milestones (water collection) confirm chemical progress without needing constant LC-MS sampling.

  • Reactor Charging: To a 50L glass-lined reactor equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser, charge 3-hydroxy-2-methylpyridine-4-carboxylic acid (5.0 kg, 32.6 mol).

  • Solvent Addition: Add absolute Ethanol (15 L) and Toluene (15 L). Initiate stirring at 150 RPM.

  • Catalyst Addition (Critical Step): Cool the reactor jacket to 5°C. Slowly charge concentrated Sulfuric Acid (H2SO4, 98%) (3.8 kg, ~39 mol, 1.2 eq) via an addition funnel over 45 minutes. Caution: Highly exothermic salt formation will occur. Maintain internal temperature below 30°C.

  • Azeotropic Distillation: Heat the reactor jacket to 95°C to establish a vigorous reflux. The ternary azeotrope (EtOH/Toluene/Water) will begin to condense into the Dean-Stark trap.

  • In-Process Control (IPC): Monitor the lower aqueous layer in the trap. The reaction is self-validating: the theoretical water yield is ~587 mL. Once >550 mL is collected and water separation ceases (typically 12-16 hours), the reaction has reached >98% conversion.

  • Work-Up & Neutralization: Cool the reactor to 20°C. Carefully quench the mixture into a secondary vessel containing 10% aqueous NaHCO3 (40 L) to neutralize the sulfuric acid and the pyridinium salt. Extract the product into Ethyl Acetate (2 x 20 L), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate.

References

  • Title: VITAMIN B6 - Ataman Kimya Source: Ataman Chemicals URL
  • Source: National Center for Biotechnology Information (PMC)
  • Title: A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: Royal Society of Chemistry URL
  • Title: Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis Source: Benchchem URL

Reference Data & Comparative Studies

Validation

Comprehensive HPLC Validation Guide for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate: RP-HPLC-UV vs. UHPLC-FLD

Executive Summary Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (EHMPC, CAS: 13602-95-4) is a critical amphoteric intermediate used in the synthesis of advanced pharmaceuticals and agrochemicals. Because its core struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (EHMPC, CAS: 13602-95-4) is a critical amphoteric intermediate used in the synthesis of advanced pharmaceuticals and agrochemicals. Because its core structure shares a high degree of homology with pyridoxine (Vitamin B6), its chromatographic behavior is highly dependent on mobile phase pH and column chemistry[1].

This guide provides an objective comparison between two validated analytical methodologies: Traditional RP-HPLC-UV (optimized for routine QA/QC bulk release) and UHPLC-FLD (optimized for high-sensitivity trace analysis). By understanding the causality behind these experimental choices, analytical scientists can select and validate the most appropriate self-validating system for their specific drug development workflows.

Chemical Profiling & Mechanistic Rationale

To design a robust chromatographic method, one must first deconstruct the analyte's physical chemistry. EHMPC possesses two distinct ionizable groups:

  • Pyridine Nitrogen (pKa ~5.0): Acts as a weak base.

  • Phenolic Hydroxyl (pKa ~8.5): Acts as a weak acid.

The Causality of pH Selection: If analyzed in an unbuffered or neutral mobile phase (pH 6.0–7.0), EHMPC exists in a zwitterionic equilibrium. This state causes severe peak tailing and unpredictable retention times due to secondary electrostatic interactions with residual silanols on the silica column matrix.

To achieve a self-validating, reproducible method, the mobile phase must be buffered to pH 3.0 . At this acidic pH, the phenolic hydroxyl remains neutral, and the pyridine nitrogen is fully protonated (cationic)[1]. Because this highly polar cationic state can cause standard C18 stationary phases to undergo "phase collapse" in highly aqueous conditions, an Aqueous-Compatible (AQ) C18 column with polar-embedded groups is mandatory to maintain retention stability.

G A EHMPC (Amphoteric API) pKa1 ~5.0, pKa2 ~8.5 B Mobile Phase pH Selection A->B C Acidic (pH 2.5 - 3.5) Protonated N+, Neutral OH B->C Buffer Addition D Neutral (pH 6.0 - 7.0) Zwitterionic State B->D Unbuffered E Basic (pH > 8.5) Neutral N, Deprotonated O- B->E Base Addition F Optimal Retention & Peak Shape (Use AQ-C18 Column) C->F Recommended Pathway G Severe Peak Tailing (Silanol Interactions) D->G Avoid E->G Silica Dissolution Risk

Fig 1: Mechanistic workflow for mobile phase pH optimization based on EHMPC ionization states.

Methodological Comparison: RP-HPLC-UV vs. UHPLC-FLD

While UV detection is the industry standard for assaying the main compound, the 3-hydroxy-2-methylpyridine core of EHMPC possesses native fluorescence, identical to the fluorophore found in Vitamin B6[2]. This allows for the deployment of Fluorescence Detection (FLD) when nanomolar sensitivity is required (e.g., pharmacokinetics or genotoxic impurity screening)[3].

Table 1: Performance & Validation Parameter Comparison
Validation ParameterMethod A: RP-HPLC-UV (Routine QA/QC)Method B: UHPLC-FLD (Trace Analysis)
Primary Application Bulk drug assay, stability testingImpurity profiling, bioanalysis
Column Chemistry C18 AQ (250 x 4.6 mm, 5 µm)Sub-2 µm C18 (100 x 2.1 mm, 1.8 µm)
Detection Mode UV Absorbance (254 nm)Fluorescence (Ex: 290 nm / Em: 395 nm)
Linearity Range 10.0 – 50.0 µg/mL0.5 – 100.0 ng/mL
Limit of Detection (LOD) ~0.05 µg/mL~0.10 ng/mL
Run Time 10.0 minutes4.5 minutes
Intra-day Precision (RSD) < 1.5%< 2.0%
Matrix Interference Moderate (UV absorbs many organics)Very Low (Highly specific to fluorophores)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, both protocols below are designed as self-validating systems. They incorporate System Suitability Testing (SST) as a mandatory gatekeeper step; if the system fails SST, the run automatically halts, preventing the generation of invalid data[4].

Protocol 1: RP-HPLC-UV Validation (Routine QA/QC)

Rationale: Uses a robust phosphate buffer system to lock the analyte's ionization state, paired with methanol for predictable, cost-effective elution[1].

Step 1: Mobile Phase Preparation

  • Dissolve 2.04 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water (0.015 M).

  • Adjust the pH to 3.0 ± 0.1 using dilute orthophosphoric acid. Causality: Phosphoric acid is used instead of HCl to prevent chloride-induced pitting of the stainless-steel pump heads.

  • Mix the buffer with HPLC-grade Methanol in a 50:50 (v/v) ratio.

  • Filter through a 0.45 µm nylon membrane and sonicate for 15 minutes to degas.

Step 2: Chromatographic Conditions

  • Column: C18 AQ (250 x 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: UV at 254 nm

Step 3: System Suitability Testing (SST) & Validation

  • Inject a blank (diluent) to prove Specificity (no interfering peaks at the EHMPC retention time).

  • Inject the 100% working standard (approx. 30 µg/mL) six times.

  • Self-Validation Gate: Proceed only if Theoretical Plates (N) > 2500, Tailing Factor (Tf) < 1.5, and peak area RSD < 2.0%.

Protocol 2: UHPLC-FLD Validation (High-Sensitivity)

Rationale: Replaces non-volatile phosphate buffers with volatile formic acid, allowing for narrower peaks on sub-2 µm particles and leveraging native fluorescence for extreme sensitivity[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: HPLC-grade Water with 0.2% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.2% Formic Acid.

  • Causality: Formic acid provides the necessary acidic environment (pH ~2.7) to protonate the pyridine ring while maintaining compatibility with orthogonal mass spectrometry (LC-MS) if peak purity verification is required later.

Step 2: Chromatographic Conditions

  • Column: C18 (100 x 2.1 mm, 1.8 µm)

  • Flow Rate: 0.4 mL/min (Gradient: 5% B to 60% B over 4 minutes)

  • Column Temperature: 40°C (Reduces mobile phase viscosity, lowering backpressure).

  • Injection Volume: 2 µL

  • Detection: FLD (Excitation: 290 nm, Emission: 395 nm)[2].

Step 3: Validation Execution (ICH Q2 R1) Execute the validation sequence according to the standardized ICH workflow below.

Validation Start ICH Q2(R1) Validation Spec Specificity (Matrix Blank) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Rec.) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens Sensitivity (LOD / LOQ) Prec->Sens

Fig 2: Sequential ICH Q2(R1) method validation workflow for chromatographic assays.

Conclusion & Recommendations

For standard pharmaceutical manufacturing and bulk release of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, Method A (RP-HPLC-UV) provides the most robust, cost-effective, and reproducible approach. The use of a pH 3.0 phosphate buffer completely mitigates the risks associated with the compound's amphoteric nature.

However, for researchers conducting degradation studies, bioanalysis, or trace impurity profiling, Method B (UHPLC-FLD) is vastly superior. By exploiting the native fluorescence of the 3-hydroxy-2-methylpyridine core, Method B eliminates UV matrix interferences and achieves limits of detection in the sub-nanogram range, ensuring the highest level of analytical confidence.

References

  • Al-Shdefat, R., et al. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Journal of Chemical and Pharmaceutical Sciences.[Link]

  • Dhal, S.K., & Sharma, R. (2009). Development and Validation of RP–HPLC Method for Simultaneous Determination of Pyridoxine Hydrochloride, Isoniazid, Pyrazinamide and Rifampicin in pharmaceutical Formulation. Chem. Anal. (Warsaw). [Link]

  • MDPI Pharmaceuticals. (2025). Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. [Link]

  • KNAUER Application Note. Sensitive determination of vitamin B6 in blood samples via fluorescence detection. LCMS.cz. [Link]

Sources

Comparative

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate purity analysis via GC-MS

An in-depth technical guide for the analytical characterization and purity assessment of pyridine derivatives, specifically focusing on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Executiv...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical characterization and purity assessment of pyridine derivatives, specifically focusing on the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Executive Summary & Analytical Rationale

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS: 13602-95-4) is a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the synthesis of vitamin B6 analogs and targeted active pharmaceutical ingredients (APIs). Accurately determining the purity of this compound is analytically challenging due to its dual nature: the ethyl ester provides a degree of volatility, but the basic pyridine nitrogen and the acidic phenolic-like hydroxyl group at the C3 position introduce significant polarity.

The Causality of Chromatographic Behavior: In standard gas chromatography, free hydroxyl groups on aromatic or heteroaromatic rings interact strongly via hydrogen bonding with the residual silanol groups of polysiloxane-based stationary phases. If injected directly, Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate will exhibit severe peak tailing, irreversible column adsorption, and poor quantitative reproducibility[1].

To circumvent this, chemical derivatization is mandatory. By masking the 3-OH group via silylation, we eliminate hydrogen bond donation, drastically increasing the molecule's thermal stability and volatility[2]. Once derivatized, GC-MS outperforms standard High-Performance Liquid Chromatography (HPLC-UV) in resolving closely related positional isomers (e.g., unreacted precursors or methyl-migration impurities) due to the superior theoretical plate count of capillary GC and the definitive structural elucidation provided by Electron Impact (EI) fragmentation[3].

G Start Target: Ethyl 3-hydroxy-2- methylpyridine-4-carboxylate Assess Assess Molecular Properties (Volatility & Polarity) Start->Assess HPLC HPLC-UV (Routine QC) Assess->HPLC High Polarity Low Volatility LCMS LC-MS (Trace Impurities) Assess->LCMS High MW Thermally Labile GCMS GC-MS (High-Res Isomer Separation) Assess->GCMS Volatile Esters Positional Isomers Deriv Derivatization Required (BSTFA + 1% TMCS) GCMS->Deriv Free 3-OH Group Analysis EI-MS Analysis (m/z fragmentation) Deriv->Analysis

Fig 1: Decision matrix for selecting GC-MS and the necessity of silylation for hydroxypyridines.

Comparative Performance: GC-MS vs. Alternatives

While HPLC-UV remains the workhorse for routine bulk assay, GC-MS is the superior orthogonal technique for comprehensive impurity profiling. LC-MS offers excellent sensitivity but is frequently plagued by matrix-induced ion suppression in Electrospray Ionization (ESI) when analyzing basic pyridine derivatives.

Table 1: Performance Comparison for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate Purity Analysis

Analytical ParameterGC-MS (Derivatized, EI)HPLC-UV (RP-C18)LC-MS (ESI+)
Isomeric Resolution ( Rs​ ) Excellent (> 2.5) Moderate (~ 1.2)Moderate (~ 1.5)
Limit of Detection (LOD) 0.01 µg/mL0.5 µg/mL0.005 µg/mL
Structural Elucidation High (Library-searchable EI spectra)None (Requires reference standards)High (MS/MS fragmentation)
Matrix Effects Low (Post-derivatization)LowHigh (Ion suppression risk)
Primary Application Trace isomer & volatile impurity profilingRoutine bulk purity assayGenotoxic impurity screening

Experimental Methodology: A Self-Validating Protocol

To ensure a self-validating system that complies with ICH Q2(R2) guidelines for analytical procedure validation[4][5], this protocol incorporates an internal standard (IS) prior to derivatization. The IS (e.g., 4-chlorophenol or a deuterated pyridine derivative) accounts for any variability in derivatization efficiency and injection volume, ensuring absolute quantitative trustworthiness.

Reagents & Sample Preparation
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst to drive the silylation of sterically hindered or less reactive hydroxyl groups[6].

  • Solvent: Anhydrous Pyridine (acts as both a solvent and an acid scavenger to neutralize the HCl byproduct of the silylation reaction).

Step-by-Step Derivatization Workflow
  • Standard/Sample Dissolution: Accurately weigh 10 mg of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate and dissolve in 10 mL of anhydrous pyridine (1 mg/mL stock).

  • Internal Standard Addition: Aliquot 100 µL of the sample stock into a 2 mL glass GC vial. Add 10 µL of the Internal Standard solution (100 µg/mL 4-chlorophenol in pyridine).

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial. Purge the vial headspace with dry nitrogen to prevent moisture-induced hydrolysis of the TMS derivatives.

  • Incubation: Cap the vial tightly and incubate in a heating block at 70°C for 60 minutes to ensure complete conversion of the 3-OH group to its corresponding O-TMS ether[2].

  • Cooling: Allow the vial to cool to room temperature prior to injection to prevent sample discrimination in the GC inlet.

Workflow Sample Sample Prep 1 mg/mL in Pyridine Reagent Add BSTFA + 1% TMCS Sample->Reagent Incubate Incubation 70°C for 60 min Reagent->Incubate Inject GC Injection Split Ratio 10:1 Incubate->Inject Detect MS Detection EI Mode (70 eV) Inject->Detect

Fig 2: Step-by-step sample derivatization and GC-MS injection workflow.

GC-MS Instrumental Conditions
  • Column: DB-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane), 30 m × 0.25 mm i.d. × 0.25 µm film thickness. The slight polarity of the stationary phase perfectly resolves the TMS-derivatized pyridine isomers[6].

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split injection (10:1 ratio); Injection volume: 1.0 µL.

  • Oven Temperature Program:

    • Initial: 80°C (hold for 2 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 280°C (hold for 5 min).

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Transfer line: 280°C. Ion source: 230°C. Scan range: m/z 50–450.

ICH Q2(R2) Validation Parameters & Interpretation

To guarantee the scientific integrity of the purity analysis, the method must be evaluated against the following ICH Q2(R2) criteria[4]:

  • Specificity: Analyze a blank derivatization mixture (Pyridine + BSTFA/TMCS) to ensure no system peaks co-elute with the target compound or the internal standard. The EI mass spectrum of the target peak must display the expected molecular ion ( M+ ) for the TMS-derivative, alongside characteristic fragmentation (e.g., loss of a methyl radical from the TMS group, [M−15]+ ).

  • Linearity & Range: Prepare calibration standards ranging from 0.05 µg/mL to 50 µg/mL. Plot the peak area ratio (Analyte/IS) against the concentration. A correlation coefficient ( R2 ) ≥0.995 confirms the quantitative reliability of the silylation reaction across the reportable range[5].

  • Accuracy (Recovery): Spike known quantities of synthesized impurities (if available) into a pure standard of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate. Recoveries between 95% and 105% validate that the derivatization matrix does not suppress or artificially enhance the response of minor impurities.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of analytical procedures." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Nov 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, Jun 2024. Available at:[Link]

  • Losada, S., et al. "Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS)." Analytical Letters (Taylor & Francis), Jan 2025. Available at:[Link]

  • Li, Y., et al. "GC-MS-Based Serum Metabolomic Investigations on the Ameliorative Effects of Polysaccharide from Turpiniae folium in Hyperlipidemia Rats." Evidence-Based Complementary and Alternative Medicine (PMC), 2021. Available at:[Link]

  • Wang, X., et al. "GC-MS, LC-MS, and network pharmacology analysis to investigate the chemical profiles and potential pharmacological activities in flower buds and flowers of Lonicera japonica Thunb." PLOS One, Apr 2025. Available at:[Link]

Sources

Validation

NMR Spectral Comparison of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate Batches: A Quantitative Quality Control Guide

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently evaluate the structural integrity of heterocyclic building blocks. Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS: 13602-9...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical intermediates, I frequently evaluate the structural integrity of heterocyclic building blocks. Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS: 13602-95-4) is a critical precursor in the synthesis of Vitamin B6 (pyridoxine) analogs and various enzyme inhibitors. Because this compound sits at a pivotal junction in complex synthetic pathways, batch-to-batch consistency is paramount.

Historically, chromatographic methods (HPLC/UV) have been the default for batch release. However, chromatography requires reference standards for every potential impurity. By transitioning to Quantitative Nuclear Magnetic Resonance (qNMR) , we establish a self-validating thermodynamic snapshot of the batch. qNMR provides direct molar ratios of all proton-bearing species in solution, making it an indispensable tool for objective batch comparison and structural verification of[1].

The Causality of NMR in Pyridine Derivative Quality Control

To understand why we design our experimental workflows around specific NMR parameters, we must examine the molecular anatomy of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate.

The molecule features a highly electron-deficient pyridine ring, an electron-donating hydroxyl group, and an electron-withdrawing ethyl ester. These competing electronic effects create a highly dispersed H NMR spectrum. The biogenetic anatomy and structural elucidation of such rely heavily on the predictable shielding and deshielding effects of these substituents[2].

  • The Pyridine Protons (H-5, H-6): The adjacent protons on the pyridine ring exhibit ortho-coupling ( Hz). Any substitution or degradation at these positions immediately alters the splitting pattern.

  • The Ester Linkage: The ethyl group provides a distinct quartet-triplet pattern. Hydrolysis of the ester to the free acid—a common storage impurity—results in the complete disappearance of these aliphatic signals.

  • Steric Compression & T1 Relaxation: The carbon-13 and proton shifts of are highly sensitive to steric compression[3]. Furthermore, the rigid aromatic protons possess long longitudinal relaxation times ( ). If the acquisition delay ( ) is too short, these protons will not fully relax between pulses, destroying the quantitative causality of the integration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following qNMR protocol utilizes Maleic Acid as an internal standard (IS). Maleic acid provides a sharp, isolated singlet at 6.26 ppm, which does not overlap with the pyridine or ethyl ester signals, creating a self-validating internal calibration system.

Step-by-Step qNMR Methodology
  • Sample Preparation: Accurately weigh 20.0 mg ( mg) of the Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate batch and 5.0 mg ( mg) of traceable Maleic Acid (IS) into a clean glass vial.

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- ). DMSO- is chosen specifically to prevent the rapid exchange of the C3-hydroxyl proton, allowing it to be observed as a broad singlet.

  • Instrument Calibration: Tune and match the probe on a 600 MHz NMR spectrometer at 298 K. Lock the field to the DMSO- signal.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( ): 30 seconds. Causality: This extended delay ensures > for the aromatic pyridine protons, guaranteeing complete thermal equilibrium before the next pulse.

    • Number of Scans (NS): 64 scans to achieve a signal-to-noise ratio (S/N) > 250:1 for accurate integration.

  • Processing: Apply a 0.3 Hz exponential line broadening window function. Perform manual phase correction and a strict multipoint baseline correction before integrating the signals.

Visualizing the Analytical Workflow

Below is the logical decision matrix used in our laboratory to process and release batches based on the qNMR data.

G Start Batch Sampling (Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate) Prep Sample Prep (DMSO-d6 + Maleic Acid IS) Start->Prep Acq qNMR Acquisition (600 MHz, D1=30s, NS=64) Prep->Acq Analysis Spectral Integration (Target: δ 7.55 & 8.15 ppm) Acq->Analysis Decision Calculated Purity ≥ 99.0%? Analysis->Decision Pass Batch Approved Proceed to Synthesis Decision->Pass Yes Fail Batch Rejected Flag for Purification Decision->Fail No

Fig 1: qNMR workflow for batch release of pyridine-4-carboxylate derivatives.

Data Presentation & Batch Comparison

To evaluate the commercial viability of different synthetic runs, we compared three distinct batches. Table 1 establishes the baseline structural assignments for the pure compound, while Table 2 details the quantitative findings across the batches.

Table 1: H NMR Reference Assignments (DMSO- , 600 MHz)
Proton PositionChemical Shift ( , ppm)MultiplicityCoupling Constant ( , Hz)Integration
C3-OH 10.20Broad singlet (br s)-1H
H-6 (Pyridine) 8.15Doublet (d)5.21H
H-5 (Pyridine) 7.55Doublet (d)5.21H
Ester -CH - 4.35Quartet (q)7.12H
C2-CH 2.45Singlet (s)-3H
Ester -CH 1.32Triplet (t)7.13H
Table 2: Comparative Batch Analysis via qNMR

By calculating the ratio of the H-6 pyridine proton ( 8.15 ppm) against the Maleic Acid IS ( 6.26 ppm), we derived the absolute mass fraction (purity) of each batch.

Batch IDAbsolute PurityPrimary Impurity DetectedSpectral Evidence of ImpurityQC Status
Batch A 99.6%None (Trace moisture only) 3.33 ppm (H O in DMSO)Approved
Batch B 92.4%3-hydroxy-2-methylpyridine-4-carboxylic acidLoss of 4.35/1.32 ppm signals; broad COOH at 12.5 ppmRejected (Hydrolysis)
Batch C 87.1%Unreacted starting materialsAliphatic singlets at 2.20 and 3.50 ppmRejected (Incomplete Rxn)
Analytical Insights
  • Batch A demonstrates the ideal spectral profile, confirming a highly efficient esterification and proper desiccation post-synthesis.

  • Batch B failed due to ester hydrolysis. The causality here is likely exposure to ambient humidity during prolonged storage or residual acidic catalysts from the synthesis phase. The NMR spectrum unequivocally proves this via the absence of the ethyl quartet/triplet.

  • Batch C shows significant contamination from aliphatic precursors. In a standard HPLC-UV assay at 254 nm, these aliphatic impurities might lack a strong chromophore, artificially inflating the reported purity. qNMR detects all protons impartially, revealing the true substandard nature of the batch.

References

  • The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products MDPI - Molecules URL:[Link]

  • The biogenetic anatomy of vitamin B6. A 13C NMR investigation of the biosynthesis of pyridoxol in Escherichia coli Journal of Biological Chemistry (PubMed) URL: [Link]

  • Carbon-13 Nuclear Magnetic Resonance Studies of Compounds of the Vitamin B6 Group and Related Pyridine Derivatives Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides ess...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my priority is to empower you with the knowledge to conduct your research safely and effectively. This guide provides essential, in-depth information on the safe handling of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, a pyridine derivative. The protocols outlined here are designed to be a self-validating system, ensuring your safety and the integrity of your work. We will delve into not just what to do, but why you're doing it, grounding our recommendations in established principles of chemical safety.

Understanding the Risks: A Profile of Pyridine Derivatives

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate belongs to the pyridine family of heterocyclic compounds. While specific toxicological data for this particular molecule is not extensively documented, the known hazards of pyridine and its derivatives provide a strong basis for our safety protocols. Pyridine-based compounds can be harmful if inhaled, swallowed, or absorbed through the skin.[1] They are often irritating to the eyes, skin, and respiratory system.[1][2] Therefore, a cautious and well-planned approach is paramount.

Key Potential Hazards:

  • Inhalation: Vapors or dust can cause respiratory irritation.[1]

  • Skin Contact: Can cause skin irritation.[1][2] Prolonged contact with similar compounds can lead to the defatting and drying of the skin.[3]

  • Eye Contact: May cause serious eye irritation.[1][2]

  • Ingestion: Harmful if swallowed.[1]

Your First Line of Defense: Personal Protective Equipment (PPE)

The consistent and correct use of PPE is non-negotiable when handling any pyridine derivative.[4] This is your primary barrier against accidental exposure.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety Goggles with Side Shields or a Full-Face ShieldProtects against splashes and airborne particles. Standard EN 166 (EU) or NIOSH (US) approved eyewear is recommended.[5]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling pyridine derivatives.[6] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA fully buttoned lab coat protects your skin and personal clothing from contamination.[6]
Respiratory Chemical Fume Hood or RespiratorAll handling of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate should occur in a certified chemical fume hood to minimize inhalation exposure.[4][6] If a fume hood is not available, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge is necessary.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational plan is critical. This workflow provides a systematic approach to handling Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate from preparation to disposal.

Preparation
  • Ventilation Check: Ensure your chemical fume hood is operational and has adequate airflow.[4]

  • Gather Materials: Collect all necessary equipment, including glassware, reagents, and waste containers, and place them within the fume hood.

  • Don PPE: Put on your complete personal protective equipment as detailed in the table above.

Handling
  • Weighing and Transfer: Carefully weigh the required amount of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate within the fume hood. Use a spatula for solids or a calibrated pipette for liquids.

  • Reaction Setup: Slowly add the compound to your reaction vessel. Avoid creating dust or splashes.

  • Monitoring: Continuously monitor your experiment for any unexpected changes.

Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Use an appropriate solvent and cleaning agent.

  • Waste Disposal: Dispose of all waste materials in the designated hazardous waste containers.[6]

  • PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Always wash your hands thoroughly after removing your gloves.[5]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Gather All Necessary Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer Chemical in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is your best defense.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel to a safe location.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material like sand or vermiculite to contain the spill.[7]

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.[5]

  • Decontaminate: Clean the spill area thoroughly.

First Aid
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.[8]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[4]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.[5]

Disposal Plan: Responsible Stewardship

Proper disposal of Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.[6]

  • Waste Collection: Collect all waste containing Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed hazardous waste container.[6]

  • Labeling: Clearly label the waste container with the chemical name and any associated hazards.

  • Storage: Store the waste container in a cool, well-ventilated area away from incompatible materials.[4]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[9]

By following these guidelines, you can handle Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate with the confidence that comes from a deep understanding of the risks and a robust plan to mitigate them. Your commitment to safety is a commitment to the quality and success of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (2025). Personal protective equipment for handling 3,4-Diphenylpyridine.
  • ECHEMI. Pyridine, alkyl derivs.
  • Carl ROTH.
  • Jubilant Ingrevia Limited. (2024, January 25).
  • Fisher Scientific. (2025, December 22).
  • Santa Cruz Biotechnology, Inc.
  • Tokyo Chemical Industry. (2026, February 19).
  • MilliporeSigma. (2025, November 6).
  • Tokyo Chemical Industry. (2025, November 21).
  • Pfaltz & Bauer. (2023, June 21).
  • ChemPoint.com. (2007, September 5).
  • Cayman Chemical. (2025, May 28).
  • Chemsrc. (2025, August 24).
  • Chemical Substance Information.
  • NextSDS.

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